2-Amino-2-phenylacetic acid

Catalog No.
S793307
CAS No.
2835-06-5
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylacetic acid

CAS Number

2835-06-5

Product Name

2-Amino-2-phenylacetic acid

IUPAC Name

2-amino-2-phenylacetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)

InChI Key

ZGUNAGUHMKGQNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Solubility

115 mg/mL at 100 °C

Synonyms

DL-α-Phenylglycine; (±)-α-Aminophenylacetic acid; (RS)-2-Phenylglycine; (±)-Phenylglycine; (±)-α-Phenylglycine; 2-Amino-2-phenylacetic Acid; C-Phenylglycine; DL-2-Phenylglycine; DL-Phenylglycine; NSC 24619; NSC 32070; NSC 7928; α-Aminobenzeneacetic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])[NH3+]

Neuroscience and Neuropharmacology

  • Inhibitory Neurotransmitter: D-2-Phenylglycine acts as an inhibitory neurotransmitter in the spinal cord, modulating neuronal activity and influencing pain perception. Studies suggest its role in pain transmission pathways, potentially offering insights for developing pain management strategies. Source: Thermo Scientific Chemicals: "D-(-)-2-Phenylglycine is an inhibitory neurotransmitter in spinal cord..."
  • NMDA Receptor Regulator: D-2-Phenylglycine acts as an allosteric regulator of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning, memory, and synaptic plasticity. Research explores its potential in understanding and treating neurological disorders associated with NMDA receptor dysfunction. Source: Thermo Scientific Chemicals:

Organic Chemistry and Synthesis

  • Intermediate in Antibiotic Production: D-2-Phenylglycine serves as a key intermediate in the semi-synthesis of amoxicillin, a commonly used broad-spectrum antibiotic. Understanding its role in the production process allows for optimizing antibiotic production and potentially developing new generations of antibiotics. Source: GlpBio:

Other Research Applications

  • Breast Milk Metabolite: L-2-Phenylglycine has been identified as a metabolite present in breast milk during the early lactation period. Research on its presence and potential functions in breast milk is ongoing. Source: GlpBio:

2-Amino-2-phenylacetic acid, also known as L-phenylglycine, is a non-proteinogenic alpha amino acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. This compound is characterized by an amino group and a phenyl group attached to the alpha carbon, distinguishing it from other amino acids like alanine, which has a methyl group instead of a phenyl group. The compound appears as a white solid and is soluble in water, making it suitable for various applications in biochemical research and pharmaceuticals .

  • Neurotransmitter Modulation: Studies indicate that 2-phenylglycine derivatives may act as antagonists of metabotropic glutamate receptors, which play a role in learning and memory [].
  • Precursor for Organic Synthesis: The ester derivative, methyl α-phenylglycinate, can be used as a building block for synthesizing various organic compounds [].
Typical of amino acids. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form phenylacetamine.

Additionally, it acts as a selective inhibitor of cyclooxygenase 2 (COX-2), which is significant in inflammatory processes .

2-Amino-2-phenylacetic acid exhibits notable biological activities, including:

  • COX-2 Inhibition: It selectively inhibits cyclooxygenase 2, which is involved in the inflammatory response, making it a potential candidate for anti-inflammatory drug development .
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, although further research is required to fully understand its mechanisms and efficacy .

The synthesis of 2-Amino-2-phenylacetic acid can be achieved through several methods:

  • Strecker Synthesis: This involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
  • Reductive Amination: This method utilizes phenylglyoxylic acid and reduces it to yield the desired amino acid.
  • From Glyoxal: Glyoxal can be reacted with ammonia to produce 2-amino-2-phenylacetic acid through reductive amination processes .

The applications of 2-Amino-2-phenylacetic acid include:

  • Pharmaceuticals: Due to its role as a COX-2 inhibitor, it is explored for use in anti-inflammatory medications.
  • Biochemical Research: It serves as a building block in peptide synthesis and as a reference standard in analytical chemistry.
  • Agriculture: Potential applications in plant growth regulation have been suggested based on its biological activity .

Research into the interactions of 2-Amino-2-phenylacetic acid includes:

  • Drug Interactions: Studies have indicated that this compound may interact with other non-steroidal anti-inflammatory drugs (NSAIDs) due to its COX-2 inhibitory properties.
  • Metabolic Pathways: It has been examined for its role in metabolic pathways involving neurotransmitter synthesis and degradation, indicating potential effects on neurological functions .

Several compounds are structurally similar to 2-Amino-2-phenylacetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
L-AlanineC₃H₇NO₂Simple structure; proteinogenic amino acid
D-PhenylglycineC₈H₉NO₂Enantiomer of 2-amino-2-phenylacetic acid
L-TyrosineC₉H₁₁NO₃Contains a hydroxyl group on the phenyl ring
L-LeucineC₆H₁₃NO₂Branched-chain amino acid; important for protein synthesis

Uniqueness

What sets 2-Amino-2-phenylacetic acid apart from these similar compounds is its specific biological activity as a selective COX-2 inhibitor and its non-proteinogenic nature. Unlike L-Alanine or L-Leucine, which are integral to protein structure, 2-Amino-2-phenylacetic acid serves more specialized roles in biochemical pathways and therapeutic applications .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-1.1

LogP

-2.07

Appearance

White to Faint Yellow Powder or Crystals

Melting Point

290°C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2935-35-5
69-91-0
2835-06-5
875-74-1

Wikipedia

DL-phenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-: ACTIVE
Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-: ACTIVE
Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

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